
Hbv-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-23 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-23 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s biological activity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Hbv-IN-23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles are used under conditions that may include elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
Hbv-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against hepatitis B virus, and its potential to reduce viral load and improve patient outcomes.
Mécanisme D'action
The mechanism of action of Hbv-IN-23 involves its interaction with specific molecular targets within the hepatitis B virus replication cycle. The compound inhibits the activity of viral enzymes essential for the replication and transcription of viral DNA. This inhibition disrupts the production of new viral particles, thereby reducing the viral load in infected cells. Key molecular targets include the viral polymerase and other proteins involved in the replication complex.
Comparaison Avec Des Composés Similaires
Hbv-IN-23 can be compared with other antiviral compounds targeting hepatitis B virus, such as:
Entecavir: A nucleoside analog that inhibits viral polymerase activity.
Tenofovir: Another nucleoside analog with a similar mechanism of action.
Lamivudine: A reverse transcriptase inhibitor used in the treatment of hepatitis B and HIV.
Uniqueness
This compound is unique due to its specific molecular structure, which may confer advantages in terms of potency, selectivity, and resistance profile compared to other antiviral agents. Its distinct mechanism of action and potential for combination therapy make it a promising candidate for further development.
Conclusion
This compound represents a significant advancement in the field of antiviral therapeutics, with promising applications in the treatment of hepatitis B virus infections. Its unique chemical properties, diverse reactivity, and potential for industrial production make it a valuable compound for ongoing research and development.
Propriétés
Formule moléculaire |
C25H27N3O3S |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
2-benzylsulfanyl-6-[3-(dimethylamino)propoxy]-3-(furan-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C25H27N3O3S/c1-27(2)13-7-15-30-20-11-12-23-22(16-20)24(29)28(17-21-10-6-14-31-21)25(26-23)32-18-19-8-4-3-5-9-19/h3-6,8-12,14,16H,7,13,15,17-18H2,1-2H3 |
Clé InChI |
ZBLVNGNLMSFJPS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


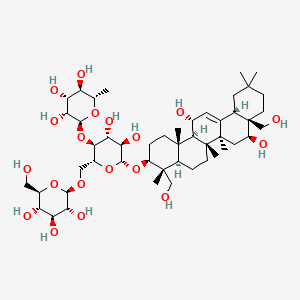
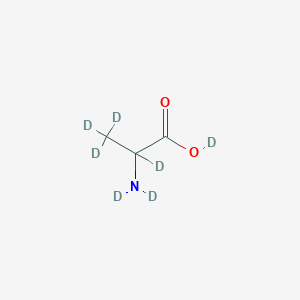
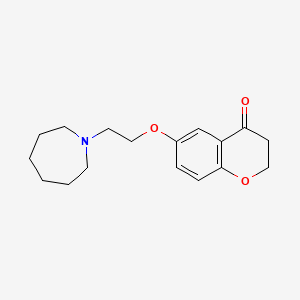
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
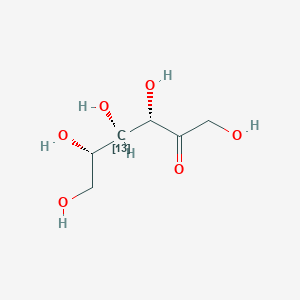
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
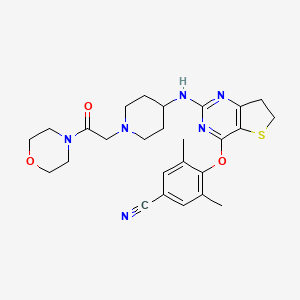
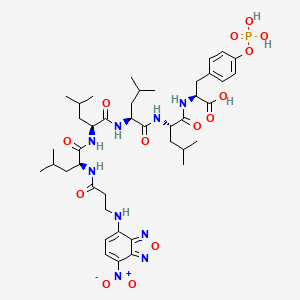
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
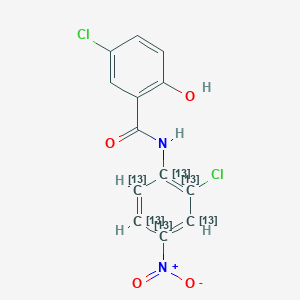
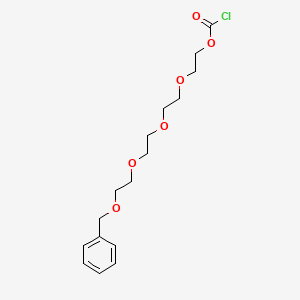
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)


